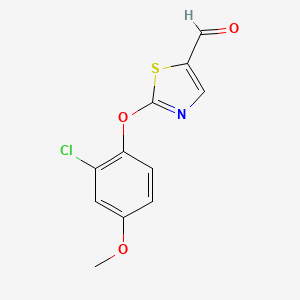
3-(Pyridin-2-yl)-5-(3-cyano-5-hydroxyphenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyridin-2-yl)-5-(3-cyano-5-hydroxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural features and potential applications. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities and utility in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-yl)-5-(3-cyano-5-hydroxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-pyridinecarboxylic acid hydrazide with 3-cyano-5-hydroxybenzaldehyde in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the desired oxadiazole ring.
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-2-yl)-5-(3-cyano-5-hydroxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to primary amines.
Substitution: The pyridyl and phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or nucleophiles like sodium methoxide (NaOCH3) for methoxylation.
Major Products
Oxidation: Formation of 3-(2-Pyridyl)-5-(3-cyano-5-oxophenyl)-1,2,4-oxadiazole.
Reduction: Formation of 3-(2-Pyridyl)-5-(3-aminomethyl-5-hydroxyphenyl)-1,2,4-oxadiazole.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-(Pyridin-2-yl)-5-(3-cyano-5-hydroxyphenyl)-1,2,4-oxadiazole varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. For instance, it could inhibit the activity of certain enzymes by binding to their active sites, thereby exerting its therapeutic effects. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Pyridyl)-5-phenyl-1,2,4-oxadiazole
- 3-(2-Pyridyl)-5-(4-hydroxyphenyl)-1,2,4-oxadiazole
- 3-(2-Pyridyl)-5-(3-cyano-4-hydroxyphenyl)-1,2,4-oxadiazole
Uniqueness
3-(Pyridin-2-yl)-5-(3-cyano-5-hydroxyphenyl)-1,2,4-oxadiazole stands out due to the presence of both the cyano and hydroxy groups on the phenyl ring, which confer unique chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C14H8N4O2 |
|---|---|
Molecular Weight |
264.24 g/mol |
IUPAC Name |
3-hydroxy-5-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)benzonitrile |
InChI |
InChI=1S/C14H8N4O2/c15-8-9-5-10(7-11(19)6-9)14-17-13(18-20-14)12-3-1-2-4-16-12/h1-7,19H |
InChI Key |
UKKLPIZBJBUQSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)C3=CC(=CC(=C3)C#N)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 7-oxospiro[5.6]dodecane-8-carboxylate](/img/structure/B8429531.png)

![(1R,2R,6S)-7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B8429564.png)


![2-[1,3-Dithian-2-yl]-5-nitrobenzyl alcohol](/img/structure/B8429573.png)

![4-Oxo-4,5-dihydrothieno[3,2-c]quinoline-7-carboxylic acid](/img/structure/B8429576.png)





